2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 98922-76-0
VCID: VC12018631
InChI: InChI=1S/C7H9ClO3/c8-7(6(9)10)3-4-1-2-5(7)11-4/h4-5H,1-3H2,(H,9,10)
SMILES: C1CC2C(CC1O2)(C(=O)O)Cl
Molecular Formula: C7H9ClO3
Molecular Weight: 176.60 g/mol

2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.: 98922-76-0

Cat. No.: VC12018631

Molecular Formula: C7H9ClO3

Molecular Weight: 176.60 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid - 98922-76-0

Specification

CAS No. 98922-76-0
Molecular Formula C7H9ClO3
Molecular Weight 176.60 g/mol
IUPAC Name 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C7H9ClO3/c8-7(6(9)10)3-4-1-2-5(7)11-4/h4-5H,1-3H2,(H,9,10)
Standard InChI Key QTYNZHNFXNOPIJ-UHFFFAOYSA-N
SMILES C1CC2C(CC1O2)(C(=O)O)Cl
Canonical SMILES C1CC2C(CC1O2)(C(=O)O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s bicyclic system consists of a seven-membered ring fused with an oxygen atom (oxabicyclo) and a chlorine substituent at the 2-position. The carboxylic acid group introduces polarity and hydrogen-bonding capability, influencing solubility and interaction with biological targets. Computational models predict a "basket-like" conformation for the oxabicycloheptane core, stabilized by intramolecular hydrogen bonds between the carboxylic acid and the ether oxygen .

Electronic and Steric Effects

The chlorine atom’s electronegativity induces electron-withdrawing effects, polarizing adjacent carbon atoms and enhancing susceptibility to nucleophilic substitution. Conversely, the bicyclic framework imposes steric constraints, limiting access to certain reaction sites. These features are critical in designing derivatives with tailored reactivity.

Hypothetical Synthesis Pathways

Retrosynthetic Considerations

A plausible route involves a Diels-Alder reaction between furan and α-chloroacrylonitrile, followed by hydrolysis to yield the carboxylic acid. This method mirrors synthetic strategies for related oxabicycloheptane derivatives . Catalytic hydrogenation could reduce double bonds in intermediates, while chlorination steps might introduce the chlorine substituent.

Table 1: Key Synthetic Intermediates

IntermediateFunctionalityRole in Synthesis
FuranDieneForms bicyclic core
α-ChloroacrylonitrileDienophileIntroduces chlorine and nitrile
2-Chloro-7-oxabicycloheptane-2-carbonitrileNitrile intermediateHydrolyzed to carboxylic acid

Challenges in Synthesis

Steric hindrance from the bicyclic system may necessitate high-pressure or catalytic conditions to achieve cyclization. Selective hydrolysis of the nitrile group without disturbing the chlorine substituent requires precise pH and temperature control.

CompoundTarget OrganismIC₅₀ (µM)Mechanism
7-Oxabicyclo[2.2.1]heptane-2-carboxamideSpodoptera frugiperda0.45Acetylcholinesterase inhibition
2-Chloro-7-oxabicycloheptane-2-methyl esterAphis gossypii0.78Juvenile hormone mimicry
2-Chloro-7-oxabicycloheptane-2-carboxylic acid (hypothetical)Nilaparvata lugensN/AIon channel modulation

Enzyme Inhibition Mechanisms

The rigid bicyclic structure may allow the compound to occupy enzyme active sites, as seen in thromboxane A₂ synthase inhibitors . The chlorine atom could form covalent bonds with catalytic residues, while the carboxylic acid stabilizes interactions via salt bridges.

Comparative Analysis with Analogous Compounds

Chlorine-Substituted Derivatives

Replacing the carboxylic acid with a nitrile group (e.g., 2-chloro-7-oxabicycloheptane-2-carbonitrile) reduces polarity, enhancing membrane permeability but decreasing aqueous solubility. Such derivatives are often intermediates in agrochemical synthesis .

Oxygen vs. Nitrogen Heterocycles

7-Azabicyclo[2.2.1]heptane analogs exhibit distinct bioactivity profiles due to nitrogen’s basicity. For example, azabicyclo compounds show higher affinity for GABA receptors, whereas oxabicyclo derivatives are more selective for insect targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator